molecular formula C18H14N4O B2471386 5-(3-phenyl-1H-pyrazol-4-yl)-3-(o-tolyl)-1,2,4-oxadiazole CAS No. 1172029-02-5

5-(3-phenyl-1H-pyrazol-4-yl)-3-(o-tolyl)-1,2,4-oxadiazole

Cat. No. B2471386
CAS RN: 1172029-02-5
M. Wt: 302.337
InChI Key: KSJASQANGOUURN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-phenyl-1H-pyrazol-4-yl)-3-(o-tolyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. This compound is a heterocyclic organic molecule that consists of three different functional groups, including a pyrazole ring, a tolyl group, and an oxadiazole ring.

Scientific Research Applications

Antimicrobial and Antitubercular Activity

Novel derivatives of 5-(3-phenyl-1H-pyrazol-4-yl)-3-(o-tolyl)-1,2,4-oxadiazole and related compounds have been synthesized and evaluated for antimicrobial activities against a range of bacteria and fungi. These compounds demonstrated superior antimicrobial activity, highlighting their potential in addressing drug-resistant microbial strains. The structure-activity relationship studies suggest that certain substitutions on the phenyl ring enhance antimicrobial efficacy (Desai & Vaja, 2018; Argade et al., 2008). Furthermore, these compounds have shown promising results against Mycobacterium tuberculosis, with some derivatives displaying significant antitubercular activities, making them potential candidates for further development as antitubercular agents (Shingare et al., 2022).

Anticancer Potential

The investigation into the anticancer properties of these compounds has revealed promising outcomes. Specific derivatives have shown cytotoxic effects against various cancer cell lines, including breast and colorectal cancers. The mode of action involves the induction of apoptosis, arrest of cells in the G1 phase, and mitochondrial membrane potential disruption, indicating their potential as novel anticancer agents (Zhang et al., 2005; Ananda et al., 2016).

Antioxidant, Analgesic, and Anti-inflammatory Actions

Compounds within this chemical class have been studied for their potential in exhibiting antioxidant, analgesic, and anti-inflammatory actions. The evaluation of these actions is based on their ability to inhibit specific enzymes involved in inflammation and pain, as well as their capacity to scavenge free radicals, suggesting their utility in the development of new therapeutic agents for managing pain and inflammation (Faheem, 2018).

Electroluminescent Devices and Material Science Applications

These compounds have also found applications in material science, particularly in the development of n-type emitters for organic light-emitting diodes (OLEDs). The synthesis and characterization of novel anthracene-oxadiazole derivatives have shown that they possess good thermal stability and exhibit potential as emitters in OLEDs, demonstrating the versatility of these compounds beyond biomedical applications (Mallesham et al., 2014).

properties

IUPAC Name

3-(2-methylphenyl)-5-(5-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O/c1-12-7-5-6-10-14(12)17-20-18(23-22-17)15-11-19-21-16(15)13-8-3-2-4-9-13/h2-11H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSJASQANGOUURN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=C(NN=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-phenyl-1H-pyrazol-4-yl)-3-(o-tolyl)-1,2,4-oxadiazole

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